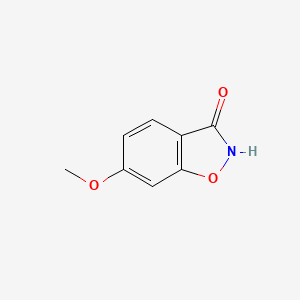

3-Hydroxy-6-methoxy-1,2-benzisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1,2-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-11-5-2-3-6-7(4-5)12-9-8(6)10/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBAYYGFAJXJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290218 | |

| Record name | 6-Methoxy-1,2-benzisoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89942-57-4 | |

| Record name | 6-Methoxy-1,2-benzisoxazol-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89942-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2-benzisoxazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2,3-dihydro-1,2-benzoxazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Approaches for 3 Hydroxy 6 Methoxy 1,2 Benzisoxazole

De Novo Synthetic Routes for the Benzisoxazole Ring System

The de novo synthesis of the 1,2-benzisoxazole (B1199462) ring is the foundational step in accessing compounds like 3-Hydroxy-6-methoxy-1,2-benzisoxazole. Traditional and modern approaches focus on the efficient formation of the five-membered isoxazole (B147169) ring fused to a benzene (B151609) ring. These methods can be broadly categorized based on the key bond-forming strategy. chim.it

Cyclization Reactions Utilizing o-Hydroxylated Precursors

A prevalent and classical strategy for constructing the benzisoxazole core involves the intramolecular cyclization of ortho-hydroxylated aromatic precursors. chim.it This approach typically relies on the formation of the N–O bond from an o-hydroxyaryl oxime or a related derivative, where the phenolic hydroxyl group acts as an internal nucleophile. chim.it

The base-catalyzed intramolecular cyclization of o-hydroxy ketoximes represents a direct and widely employed method for synthesizing 3-substituted-1,2-benzisoxazoles. The reaction proceeds by converting the hydroxyl group of the oxime into a suitable leaving group, which facilitates the subsequent nucleophilic attack by the phenoxide ion. chim.it

The general mechanism involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide. This is followed by an intramolecular nucleophilic substitution at the oxime nitrogen, leading to the closure of the isoxazole ring and the elimination of water or another leaving group. Various reagents can be used to activate the oxime's hydroxyl group, including para-toluenesulfonyl chloride, trifluoromethanesulfonic anhydride, and 1,1'-carbonyldiimidazole (CDI). researchgate.netresearchgate.net For instance, the reaction of 2-hydroxybenzohydroxamic acids with CDI in refluxing anhydrous tetrahydrofuran (B95107) (THF) effectively yields 3-hydroxy-1,2-benzisoxazoles. researchgate.netresearchgate.net

Below is a table summarizing various conditions for this type of cyclization:

| Precursor | Reagent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 2-hydroxybenzohydroxamic acid | 1,1'-Carbonyldiimidazole (CDI) | Anhydrous THF | Reflux, 3 h | 74-94% | researchgate.net |

| ortho-hydroxybenzaldehyde oxime | p-Toluenesulfonyl chloride, Amine | Acetonitrile | Not specified | Not specified | researchgate.net |

| ortho-hydroxybenzaldehyde oxime | Trifluoromethanesulfonic anhydride | Dichloromethane | Not specified | Not specified | researchgate.net |

| 2-azidobenzoic acids | Base (e.g., NaOH), Photolysis | Ethanol (B145695) | Room Temperature | up to 40% | nih.gov |

Oxidative cyclization offers an alternative pathway for the formation of the N-O bond in benzisoxazoles, starting from suitable oxime precursors. These reactions often employ hypervalent iodine reagents, which are known for their ability to promote oxidations under mild conditions. arkat-usa.orgresearchgate.netumn.edu The oxidation of aldoximes or ketoximes with iodine(III) compounds can generate highly reactive nitrile oxide intermediates. arkat-usa.orgresearchgate.net

The proposed mechanism involves the initial oxidation of the oxime by the hypervalent iodine reagent. This generates a nitrile oxide species which can then undergo an intramolecular 1,3-dipolar cycloaddition if a suitable dipolarophile is present within the molecule. arkat-usa.org Alternatively, for o-hydroxy ketoximes, the oxidation can facilitate a direct intramolecular cyclization onto the aromatic ring. Electrochemical methods have also been developed, such as the anodic oxidative dearomatization of 4-methoxybenzyl oximes, which proceeds through a 5-exo C–O bond-forming cyclization of oxime radicals with the arene. researchgate.net

Nitrile Oxide Cycloaddition Strategies for Isoxazole Ring Formation

The [3+2] cycloaddition reaction between a nitrile oxide and an aryne (such as benzyne) is a powerful and efficient modern strategy for constructing the 1,2-benzisoxazole scaffold. thieme-connect.comorganic-chemistry.org This method is advantageous as it forms two bonds simultaneously and often proceeds under mild conditions with high yields. chim.itthieme-connect.com

A key feature of this approach is the in situ generation of both highly reactive intermediates—the nitrile oxide and the aryne. organic-chemistry.orgnih.gov Arynes are typically generated from precursors like o-(trimethylsilyl)aryl triflates upon treatment with a fluoride (B91410) source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). organic-chemistry.orgthieme-connect.com Simultaneously, the nitrile oxide is generated from a hydroximoyl chloride or chlorooxime precursor, often induced by the same fluoride source acting as a base. organic-chemistry.orgnih.gov The reaction is generally rapid, often completing within seconds at room temperature. thieme-connect.comnih.gov This methodology tolerates a wide variety of functional groups on both the aryne and nitrile oxide precursors, allowing for the synthesis of a diverse library of functionalized benzisoxazoles. organic-chemistry.orgnih.gov

The table below showcases the scope of this reaction with different precursors:

| Aryne Precursor | Nitrile Oxide Precursor | Fluoride Source/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| o-(trimethylsilyl)phenyl triflate | Aryl hydroximoyl chlorides | TBAF | THF | 75-99% | thieme-connect.com |

| o-(trimethylsilyl)phenyl triflate | Aliphatic hydroximoyl chloride | TBAF | THF | 50% | thieme-connect.com |

| o-(trimethylsilyl)aryl triflates | Chlorooximes | CsF | Acetonitrile | up to 90% | organic-chemistry.org |

| Anthranilic acid | α-chloro oximes | K2CO3 | Not specified | 39-85% | thieme-connect.com |

| 3,4-dimethoxy-o-(trimethylsilyl)phenyl triflate | Aryl chlorooxime | CsF | Acetonitrile | 65% | nih.gov |

Multicomponent Reaction Approaches to Benzisoxazole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer a highly efficient route to complex molecular scaffolds. While less common for benzisoxazoles compared to cyclization strategies, MCR approaches have been developed. For instance, synthetic routes starting from salicylaldehydes in multicomponent or domino reactions have been reported to yield the 1,2-benzisoxazole core. researchgate.net These reactions are prized for their atom economy and operational simplicity, reducing the number of synthetic steps and purification procedures required.

Targeted Functionalization and Derivatization Strategies

Once the 3-hydroxy-1,2-benzisoxazole core is synthesized, further modifications can be made to introduce diverse functionalities. The 3-hydroxy group is a versatile handle for derivatization. It exists in equilibrium with its tautomeric form, 1,2-benzisoxazolin-3-one. nih.gov

Alkylation reactions can occur at either the exocyclic oxygen (O-alkylation) or the ring nitrogen (N-alkylation). The reaction of 3-hydroxy-1,2-benzisoxazole with ethyl bromoacetate, for example, can yield a mixture of both O- and N-substituted esters. nih.gov

Furthermore, the 3-hydroxy group can be converted into a better leaving group, such as a 3-chloro substituent, to facilitate nucleophilic aromatic substitution. Treatment of 3-hydroxy-1,2-benzisoxazoles with reagents like phosphoryl chloride or thionyl chloride can yield 3-chloro-1,2-benzisoxazoles. researchgate.net This chloro-derivative is moderately reactive and can undergo nucleophilic substitution with various amines, often promoted by microwave irradiation, to produce a range of 3-amino-1,2-benzisoxazoles in good to high yields. researchgate.net This two-step sequence provides a powerful method for introducing diversity at the 3-position. Additionally, derivatization can be performed on substituents attached to the core, such as the conversion of a 3-(bromomethyl) group into a 3-(sulfamoylmethyl) group via reaction with sodium bisulfite followed by chlorination and amination. nih.gov

The following table summarizes key derivatization reactions of the 1,2-benzisoxazole scaffold:

| Starting Material | Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-hydroxy-1,2-benzisoxazole | Ethyl bromoacetate | O- and N-alkylated esters | Mixture | nih.gov |

| 3-hydroxy-1,2-benzisoxazole | POCl3 or SOCl2 | 3-chloro-1,2-benzisoxazole | Quantitative | researchgate.net |

| 3-chloro-1,2-benzisoxazole | Various amines, Microwave | 3-amino-1,2-benzisoxazoles | 54-90% | researchgate.net |

| 3-(bromomethyl)-1,2-benzisoxazole | 1. NaHSO3 2. Chlorination 3. Amination | 3-(sulfamoylmethyl)-1,2-benzisoxazoles | Not specified | nih.gov |

Chemical Transformations of the 3-Hydroxy Group

The 3-hydroxy group of this compound is a key site for chemical modification. This group exists in tautomeric equilibrium with its keto form, 1,2-benzisoxazol-3(2H)-one. This duality in its chemical nature dictates the outcome of substitution reactions, particularly in O-alkylation and O-acylation, allowing for the synthesis of a wide range of derivatives.

O-Alkylation and O-Acylation Reactions

The reactivity of the 3-hydroxy-1,2-benzisoxazole system presents a notable dichotomy in alkylation versus acylation reactions. Acylation and sulfonylation reactions are reported to be highly regiospecific, occurring exclusively at the oxygen atom. In contrast, alkylation reactions can be less selective, often yielding a mixture of both O-alkylated and N-alkylated products nih.gov. This difference in regioselectivity is attributed to the hard and soft acid-base (HSAB) principle, where the harder acylating agents preferentially react with the harder oxygen atom, while alkylating agents can react with both the oxygen and the softer nitrogen atom of the tautomeric keto form.

Studies on 3-hydroxy-1,2-benzisoxazole and its derivatives have shown that reaction with ethyl bromoacetate can produce mixtures of O- and N-substituted esters nih.gov. However, the regioselectivity of alkylation can be influenced by substituents on the benzene ring. For instance, a 7-nitro derivative of 3-hydroxy-1,2-benzisoxazole was found to yield only the O-substituted ester upon reaction with ethyl bromoacetate, suggesting that electronic effects can modulate the nucleophilicity of the nitrogen atom in the benzisoxazolone tautomer nih.gov.

Etherification and Esterification Protocol Development

Building upon the principles of O-alkylation and O-acylation, specific protocols have been developed for the synthesis of ether and ester derivatives.

Etherification: The Williamson ether synthesis is a widely applied and robust method for preparing ethers from an alkoxide and an alkyl halide via an SN2 mechanism wikipedia.orgmasterorganicchemistry.comtcichemicals.com. This protocol is readily adaptable for the O-alkylation of this compound. The reaction typically involves deprotonation of the 3-hydroxy group with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding alkoxide. This nucleophile then displaces a halide from an alkyl halide to form the desired ether. The choice of solvent is critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile being commonly used to accelerate the SN2 reaction wikipedia.org. Research on related benzisoxazole systems has demonstrated the successful synthesis of various ether-linked derivatives using halogenated compounds in the presence of a base like potassium carbonate (K₂CO₃) researchgate.netresearchgate.net.

Esterification: Esterification of the 3-hydroxy group can be achieved through several standard protocols. One common method is the reaction with an acyl chloride or a carboxylic anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the liberated acid. Given the high regioselectivity of acylation for the oxygen atom, these reactions proceed cleanly to give the O-acylated product. Alternative green and efficient esterification methods, such as those using solid acid catalysts like dried Dowex H+ resin, have also been developed and could be applied to this system nih.gov.

The following table summarizes representative conditions for the etherification of the 3-hydroxy-1,2-benzisoxazole core.

| Reaction Type | Reagents | Base | Solvent | Conditions | Product Type |

| Etherification | Halogenated derivatives (e.g., R-Br, R-I) | K₂CO₃ | DMF | 110 °C, 3 h | 3-Alkoxy-1,2-benzisoxazole |

| Etherification | Alkyl Halide (R-X) | NaH | Acetonitrile / DMF | 50-100 °C, 1-8 h | 3-Alkoxy-1,2-benzisoxazole |

| Esterification | Acyl Chloride (RCOCl) | Pyridine / Et₃N | Dichloromethane | Room Temp | 3-(Acyloxy)-1,2-benzisoxazole |

Aromatic Substitution Reactions on the Benzene Moiety

The benzene ring of this compound is activated towards electrophilic aromatic substitution. The directing influence of the substituents—the strongly activating ortho, para-directing 6-methoxy group and the fused isoxazole ring—governs the regiochemical outcome of these reactions. The primary sites for electrophilic attack are the C5 and C7 positions, which are ortho and para to the powerful methoxy (B1213986) directing group.

Regioselective Halogenation Studies

Halogenation is a fundamental transformation for introducing a versatile functional handle onto the aromatic ring. The introduction of a halogen atom, particularly at the 5-position of the benzisoxazole ring, has been noted as a significant modification in related structures nih.gov. For this compound, electrophilic bromination is expected to proceed with high regioselectivity.

The 6-methoxy group is a strong activating group that directs incoming electrophiles to the ortho (C5) and para (C7) positions. Theoretical analysis and experimental results on similar alkoxybenzenes confirm that electrophilic bromination strongly favors the para position over the ortho position, often due to steric hindrance at the ortho site nsf.govnih.gov. Therefore, the major product of bromination would be the 7-bromo derivative, with the 5-bromo derivative formed as a minor product. Common reagents for such transformations include N-Bromosuccinimide (NBS) or elemental bromine, often in the presence of a suitable solvent or catalyst. Studies on the related 2-arylbenzo[d]oxazole system have also highlighted the possibility of achieving C7-selective halogenation using specific transition metal catalysts, indicating that fine-tuning of reaction conditions can further enhance regioselectivity researchgate.netrsc.org.

Introduction of Other Substituents (e.g., Nitro, Amine)

Nitration: The introduction of a nitro group (—NO₂) onto the benzene ring is a classic electrophilic aromatic substitution reaction, typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) masterorganicchemistry.com. The active electrophile is the nitronium ion (NO₂⁺). Similar to halogenation, the directing effects of the 6-methoxy group will control the position of nitration. Consequently, the reaction is expected to yield a mixture of 5-nitro- and 7-nitro-3-hydroxy-6-methoxy-1,2-benzisoxazole. The existence of 5-nitro and 7-nitro substituted 3-hydroxy-1,2-benzisoxazole derivatives has been confirmed in the literature, supporting the feasibility of this transformation nih.gov.

Amination: A primary amine group (—NH₂) is typically introduced onto an aromatic ring via a two-step process: nitration followed by reduction. The nitro group, once installed at the C5 or C7 position, can be readily reduced to the corresponding amine. A wide variety of reagents are effective for the reduction of aromatic nitro compounds, offering excellent chemoselectivity thieme-connect.dewikipedia.orggoogle.com. Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine, or sodium borohydride) is one of the most common and efficient methods researchgate.netorganic-chemistry.org. This two-step sequence provides reliable access to 5-amino- and 7-amino-3-hydroxy-6-methoxy-1,2-benzisoxazole.

The table below outlines general conditions for these aromatic substitution reactions.

| Reaction Type | Reagents | Catalyst/Acid | Expected Major Product(s) |

| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid | 7-Bromo-3-hydroxy-6-methoxy-1,2-benzisoxazole |

| Nitration | HNO₃ | H₂SO₄ | 7-Nitro- and 5-Nitro-3-hydroxy-6-methoxy-1,2-benzisoxazole |

| Reduction | Nitro-derivative, H₂ | Pd/C | 7-Amino- or 5-Amino-3-hydroxy-6-methoxy-1,2-benzisoxazole |

Modifications and Elaboration at the 6-Methoxy Position

The 6-methoxy group represents another key position for synthetic elaboration, with O-demethylation being the most significant transformation. This reaction converts the methoxy group into a hydroxyl group, yielding 3,6-dihydroxy-1,2-benzisoxazole. This dihydroxy derivative is not only a synthetic target but also a known natural product isolated from Chromobacterium violaceum, highlighting its biological relevance chim.itnih.gov.

The cleavage of aryl methyl ethers is a standard transformation in organic synthesis, and several reliable reagents are available for this purpose chem-station.com.

Boron Tribromide (BBr₃): BBr₃ is a powerful and widely used Lewis acid for cleaving ethers nih.gov. The reaction is typically performed in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., -78 °C to 0 °C). The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group chem-station.comnih.gov. Sub-stoichiometric amounts of BBr₃ can sometimes be used, as one equivalent of the reagent can cleave up to three equivalents of an aryl methyl ether nih.gov.

Hydrobromic Acid (HBr): Concentrated hydrobromic acid is another classic reagent for ether cleavage. The reaction generally requires harsher conditions, such as heating at elevated temperatures (reflux) researchgate.netreddit.com. The mechanism involves protonation of the ether oxygen followed by SN2 attack by the bromide ion.

The choice of reagent often depends on the tolerance of other functional groups within the molecule to the reaction conditions. BBr₃ is generally considered milder and more versatile than HBr researchgate.netreddit.com.

The following table summarizes common methods for the demethylation of the 6-methoxy group.

| Reagent | Solvent | Typical Conditions | Product |

| Boron Tribromide (BBr₃) | Dichloromethane (DCM) | -78 °C to Room Temp | 3,6-Dihydroxy-1,2-benzisoxazole |

| Hydrobromic Acid (HBr, 48%) | Acetic Acid or neat | Reflux | 3,6-Dihydroxy-1,2-benzisoxazole |

Catalytic and Green Chemistry Innovations in Synthesis

The synthesis of this compound and related benzisoxazole frameworks has benefited significantly from advancements in catalytic methods and the principles of green chemistry. These innovations aim to improve efficiency, reduce waste, enhance safety, and provide milder reaction conditions compared to traditional synthetic routes. Key areas of progress include the use of transition-metal catalysts, the development of metal-free reaction pathways, and the application of enabling technologies like microwave irradiation and continuous flow systems.

Transition Metal-Catalyzed Syntheses (e.g., Ruthenium-Catalyzed Hydrogenation)

Transition metal catalysis offers powerful tools for the synthesis and transformation of heterocyclic compounds. In the context of benzisoxazoles, ruthenium-catalyzed hydrogenation has been explored for the reductive cleavage of the relatively weak N-O bond. This process transforms the benzisoxazole ring into other useful structures, such as α-substituted o-hydroxybenzylamines.

The reaction typically proceeds with a chiral ruthenium catalyst, such as {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl, under a hydrogen atmosphere. The catalytic cycle is initiated by the reductive cleavage of the N–O bond within the benzisoxazole ring, which generates an imine intermediate. This imine is then stereoselectively hydrogenated by the ruthenium complex to yield the final amine product. To prevent the primary amine product from acting as a catalyst poison, the reaction is often conducted in the presence of an acylating agent, such as di-tert-butyl dicarbonate (Boc₂O), which rapidly protects the newly formed amino group. This catalytic transformation of 3-substituted benzisoxazoles can produce chiral o-hydroxybenzylamines in high yields.

| Catalyst System | Substrate | Product | Key Features |

| {RuCl(p-cymene)[(R,R)-(S,S)-PhTRAP]}Cl | 3-Substituted Benzisoxazoles | α-Substituted N-protected o-hydroxybenzylamines | Reductive cleavage of N-O bond; In-situ acylation of amine product; High yields achieved. researchgate.net |

This interactive table summarizes the key aspects of Ruthenium-Catalyzed Hydrogenation of benzisoxazoles.

Metal-Free Cyclization and Transformation Reactions

Aligning with the principles of green chemistry, metal-free synthetic routes are highly desirable as they avoid the cost, toxicity, and contamination issues associated with residual metals. For the synthesis of the 1,2-benzisoxazole core, a foundational metal-free approach is the base-promoted intramolecular cyclization of ortho-substituted aryl oximes. chim.it

This method typically involves an o-hydroxyaryl ketoxime or aldoxime that bears a leaving group in the ortho position of the aromatic ring. Treatment with a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), facilitates an intramolecular nucleophilic substitution (SNAr), where the oxime's oxygen atom displaces the leaving group to form the C–O bond of the benzisoxazole ring. chim.it This strategy is one of the oldest yet still widely used for constructing the benzisoxazole scaffold due to its simplicity and effectiveness. chim.it

Another significant metal-free strategy involves the [3+2] cycloaddition reaction between an aryne and a nitrile oxide. chim.it The aryne, generated in situ, acts as the dipolarophile, reacting with the nitrile oxide dipole to construct the benzene-fused isoxazole ring system in a single step. chim.it

| Method | Precursor | Reagents/Conditions | Key Features |

| Base-Promoted Cyclization | o-Substituted Aryl Oxime | Base (e.g., KOH, K₂CO₃) in a polar solvent | Forms C-O bond via intramolecular nucleophilic substitution; A classic and robust metal-free method. chim.it |

| Aryne Cycloaddition | Aryne Precursor + Nitrile Oxide Source | In situ generation of reactive intermediates | Simultaneous formation of C-C and C-O bonds; Provides access to diverse substitution patterns. chim.it |

This interactive table outlines common metal-free strategies for the synthesis of the 1,2-benzisoxazole core.

Microwave-Assisted and Flow Chemistry Applications

Modern enabling technologies like microwave synthesis and continuous flow chemistry have revolutionized the synthesis of heterocyclic compounds by offering significant advantages over conventional batch processing.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, often leading to dramatic reductions in reaction times, increased product yields, and improved purity profiles. mdpi.comresearchgate.net A notable green chemistry application is the synthesis of 1,2-benzisoxazole derivatives from 2-hydroxyaryl ketoximes in the presence of a catalytic amount of a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([bmim]OH). mdpi.comresearchgate.net Under microwave conditions, this cyclization can be completed in as little as 30-60 seconds, achieving excellent yields of 85-96%. mdpi.comresearchgate.net This method is highly efficient and environmentally benign, featuring simple work-up procedures and the potential for reusing the ionic liquid. mdpi.comresearchgate.net

| Precursor | Conditions | Reaction Time | Yield |

| 2-Hydroxyaryl Ketoximes | [bmim]OH, Microwave Irradiation | 30-60 seconds | 85-96% mdpi.comresearchgate.net |

This interactive table details the efficiency of microwave-assisted synthesis of 1,2-benzisoxazoles.

Flow Chemistry Applications

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a microreactor or a network of tubes. This technology offers superior control over reaction parameters such as temperature, pressure, and residence time, leading to enhanced safety, reproducibility, and scalability. chim.it For reactions that are highly exothermic or involve hazardous reagents, flow chemistry provides a safer alternative to large-scale batch reactors. chim.it

The synthesis of isoxazole derivatives has been successfully adapted to continuous flow processes. mdpi.comresearchgate.net For instance, multistep sequences involving oximation, chlorination, and cycloaddition to form trisubstituted isoxazoles have been developed in a continuous flow mode. researchgate.net A flow synthesis of a precursor to 3-substituted-1,2-benzisoxazoles in hot water has also been reported, highlighting the potential for greener solvent use and process intensification. chim.it These applications demonstrate that flow chemistry is a powerful tool for the efficient, safe, and scalable production of this compound and related compounds.

Chemical Reactivity, Mechanistic Investigations, and Transformation Pathways

Reactivity Profiles of the 3-Hydroxy and 6-Methoxy Functional Groups

The 3-hydroxy-1,2-benzisoxazole moiety can exist in tautomeric equilibrium with its keto form, 1,2-benzisoxazol-3(2H)-one. nih.gov The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. researchgate.netnih.gov

Table 2: Predominant Tautomeric Forms of Related Hydroxy-Heterocycles

| Compound | Predominant Tautomer | Method | Reference |

|---|---|---|---|

| 3-Hydroxyisoxazole | Hydroxy form | Theoretical | conicet.gov.ar |

| 3-Hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one | Endocyclic enol | NMR and Computational | conicet.gov.ar |

This table provides insights into the likely tautomeric behavior of the 3-hydroxy group in 3-Hydroxy-6-methoxy-1,2-benzisoxazole by analogy with related compounds.

The methoxy (B1213986) group at the 6-position is a strong electron-donating group, which activates the benzene (B151609) ring towards electrophilic aromatic substitution. This activation effect is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic system. As a result, electrophilic attack is directed primarily to the positions ortho and para to the methoxy group. In the case of this compound, the available positions for electrophilic substitution on the benzene ring are C5 and C7. The directing effect of the methoxy group would favor substitution at the C5 position, which is ortho to it.

Conversely, the electron-rich nature of the methoxy-substituted benzene ring makes it less susceptible to nucleophilic aromatic substitution, unless there are strong electron-withdrawing groups present on the ring. The isoxazole (B147169) ring itself has some electron-withdrawing character, which might slightly modulate the reactivity of the benzene part of the molecule. Nucleophilic attack on the benzene ring of this compound is therefore expected to be unfavorable under normal conditions. nih.gov

Mechanistic Elucidation of Key Reactions

Detailed mechanistic studies specifically for this compound are not widely reported in the literature. However, the mechanisms of key reactions involving the 1,2-benzisoxazole (B1199462) core can be inferred from studies on analogous systems.

The base-catalyzed ring-opening of 1,2-benzisoxazoles likely proceeds through an initial deprotonation of the 3-hydroxy group, if present, or abstraction of a proton from a substituent at the 3-position. This is followed by cleavage of the weak N-O bond to generate a more stable phenolate (B1203915) or related intermediate.

Rearrangement reactions, such as the Boulton–Katritzky rearrangement, involve a series of pericyclic reactions, including a nih.govnih.gov-electrocyclization, followed by ring-opening and subsequent recyclization to form a new heterocyclic system. nih.gov

Electrophilic substitution on the benzene ring would follow the classical arenium ion mechanism, where the electrophile attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation (the arenium ion or sigma complex), which then loses a proton to restore aromaticity. The regioselectivity is governed by the directing effects of the existing substituents, primarily the strongly activating 6-methoxy group.

Kinetic and Thermodynamic Aspects of Reactions

A significant feature of the 3-hydroxy-1,2-benzisoxazole scaffold is its existence in a tautomeric equilibrium with its keto form, 1,2-benzisoxazolin-3-one. This equilibrium is a critical determinant of the compound's reactivity profile. The position of this equilibrium is influenced by the electronic properties of substituents on the benzene ring.

Research on 3-hydroxy-1,2-benzisoxazole and its derivatives has established the presence of two distinct ionization constants (pKa values), which substantiates the tautomeric relationship. This equilibrium can be represented as follows:

While specific kinetic and thermodynamic parameters for the 6-methoxy derivative are not extensively documented in publicly available literature, studies on related compounds provide valuable context. For instance, the determination of dissociation constants for various substituted 3-hydroxy-1,2-benzisoxazoles highlights the electronic influence of the substituent on the acidity and, by extension, the tautomeric equilibrium.

The reactivity of the 1,2-benzisoxazole core is also evident in cycloaddition reactions. The rate of these reactions is influenced by the nature of the reactants and the reaction conditions. In the synthesis of the benzisoxazole ring system via the [3+2] cycloaddition of nitrile oxides and arynes, the relative rates of formation of these two reactive intermediates are crucial. Optimization of reaction conditions, such as the slow addition of the nitrile oxide precursor, can significantly enhance the yield of the desired benzisoxazole product by minimizing the self-dimerization of the nitrile oxide, a competing and often faster reaction. This indicates a delicate kinetic balance between the desired cycloaddition and undesired side reactions.

Table 1: Factors Influencing Kinetic and Thermodynamic Aspects of 1,2-Benzisoxazole Reactions

| Aspect | Influencing Factors | Observations |

| Tautomeric Equilibrium | Substituents on the benzene ring, Solvent polarity | Electron-donating or -withdrawing groups can shift the equilibrium between the hydroxy and keto forms. The existence of two pKa values in related compounds confirms the tautomerism. |

| [3+2] Cycloaddition | Relative rates of formation of nitrile oxide and aryne intermediates, Concentration of reactants | The yield of the benzisoxazole product is highly dependent on controlling the rate of formation of the reactive intermediates to favor the cycloaddition pathway over competing side reactions like dimerization. |

Investigation of Reaction Intermediates

The synthesis and transformation of 1,2-benzisoxazoles often proceed through highly reactive intermediates. Mechanistic investigations have identified several key transient species, particularly in the construction of the benzisoxazole core.

A prominent pathway for the synthesis of functionalized 1,2-benzisoxazoles is the [3+2] cycloaddition reaction. This reaction involves the in situ generation of two highly reactive intermediates: a nitrile oxide and an aryne .

Aryne Intermediates : In the context of synthesizing a 6-methoxy-1,2-benzisoxazole derivative, a relevant aryne intermediate would be a methoxy-substituted benzyne. For example, symmetrical 3,4-dimethoxybenzyne has been successfully employed in [3+2] cycloaddition reactions to form the corresponding benzisoxazole. nih.gov These arynes are typically generated in situ from precursors like o-(trimethylsilyl)aryl triflates through fluoride-induced 1,2-elimination.

Nitrile Oxide Intermediates : Nitrile oxides are another class of crucial intermediates in 1,2-benzisoxazole synthesis. They are commonly generated in situ from chlorooximes in the presence of a base. The nitrile oxide then acts as the 1,3-dipole in the cycloaddition with the aryne. The stability of the nitrile oxide is a significant factor, as they can rapidly dimerize if not consumed by the aryne.

![[3+2] Cycloaddition for benzisoxazole synthesis](https://i.imgur.com/image2.png)

Other synthetic routes can also involve distinct intermediates. For instance, the cyclization of 2-hydroxyaryl oximes can proceed through the formation of an activated hydroxyl group (a good leaving group) on the oxime nitrogen, facilitating intramolecular nucleophilic attack by the phenolic oxygen. In transformations of the benzisoxazole ring itself, such as in the synthesis of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives from 3-(bromomethyl)-1,2-benzisoxazole, the reaction proceeds through intermediates formed by nucleophilic substitution at the methylene (B1212753) carbon.

Table 2: Key Reaction Intermediates in 1,2-Benzisoxazole Chemistry

| Intermediate | Role in Reaction | Method of Generation |

| Arynes (e.g., Methoxy-substituted benzyne) | Dipolarophile in [3+2] cycloaddition | In situ from o-(trimethylsilyl)aryl triflates with a fluoride (B91410) source. |

| Nitrile Oxides | 1,3-Dipole in [3+2] cycloaddition | In situ from chlorooximes with a base. |

| Activated Oximes | Precursor to intramolecular cyclization | Reaction of 2-hydroxyaryl oximes with activating agents to create a good leaving group on the oxime nitrogen. |

Advanced Spectroscopic and Crystallographic Elucidation of Structural Features

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental 1D or 2D NMR data (COSY, HSQC, HMBC, NOESY) for 3-Hydroxy-6-methoxy-1,2-benzisoxazole could be located.

Comprehensive 1D and 2D NMR Data Analysis (e.g., COSY, HSQC, HMBC, NOESY)

A table of 1H and 13C NMR chemical shifts and correlation data cannot be generated without experimental spectra.

Structural Conformation and Dynamic Behavior in Solution

Analysis of the compound's conformation and dynamic properties in solution is not possible without NOESY or other relevant NMR data.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data for this compound is available.

Precise Molecular Formula Determination

The precise molecular formula cannot be confirmed without HRMS data.

Fragmentation Pattern Analysis for Structural Connectivity

An analysis of the fragmentation pattern to confirm the structural connectivity cannot be performed without mass spectrometry data.

X-ray Crystallography

No published X-ray crystal structure for this compound was found. Therefore, a discussion of its crystal system, space group, and key bond lengths and angles cannot be provided.

Should experimental data for this compound become publicly available in the future, a detailed article conforming to the requested structure can be generated.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For heterocyclic compounds, this analysis reveals the planarity of the ring systems and the spatial orientation of substituents. In derivatives of 2-hydroxy-3-methoxybenzaldehyde, which share structural motifs with the target compound, X-ray diffraction has been used to confirm molecular structures and determine crystal systems. ijcm.ir For instance, related Schiff base complexes and other derivatives have been shown to crystallize in systems such as monoclinic or tetragonal, with specific space groups like P2₁/n or P4₃2₁2. ijcm.irmdpi.comnajah.edu Such analyses provide fundamental data like unit cell dimensions, which are critical for understanding the solid-state arrangement. ijcm.irnajah.edu

Table 1: Representative Crystallographic Data for Structurally Related Compounds

| Parameter | Example Compound 1: (Ni(II)-2L Complex) mdpi.com | Example Compound 2: (Imidazole Derivative) najah.edu |

|---|---|---|

| Crystal System | Monoclinic | Tetragonal |

| Space Group | P2₁/n | P4₃2₁2 |

| a (Å) | N/A | 12.226(1) |

| b (Å) | N/A | 12.226(1) |

| c (Å) | N/A | 31.807(3) |

| Z | N/A | 8 |

Note: Data for this compound is not available; this table illustrates the type of data obtained from single crystal X-ray diffraction of similar molecules.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of a molecular solid is dictated by a network of intermolecular interactions that stabilize the lattice. For this compound, the presence of a hydroxyl group (a hydrogen bond donor) and heteroatoms (oxygen and nitrogen as hydrogen bond acceptors) strongly suggests the formation of hydrogen bonds.

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are essential for identifying functional groups and understanding the nature of the conjugated system.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by measuring its vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group; its broadness is indicative of hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹. scielo.org.za The methoxy (B1213986) group would show characteristic C-H stretching vibrations around 2830-2960 cm⁻¹. scielo.org.za

The region from 1450-1600 cm⁻¹ is characteristic of aromatic C=C stretching vibrations. The benzisoxazole ring itself contributes specific vibrations, including C=N and N-O stretching modes, which are expected in the 1200-1400 cm⁻¹ range. The C-O stretching vibrations from the hydroxyl and methoxy groups would also be present in this fingerprint region. scielo.org.za

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the non-polar bonds, which may be weak or absent in the IR spectrum.

Table 2: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | researchgate.net |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | scielo.org.za |

| C=C Stretch | 1450 - 1600 | ||

| Methoxy (-OCH₃) | C-H Stretch | 2830 - 2960 | scielo.org.za |

| Benzisoxazole Ring | C=N Stretch | ~1650 | scielo.org.za |

| N-O / C-N Stretch | 1200 - 1400 |

| Ether/Phenol | C-O Stretch | 1000 - 1300 | scielo.org.za |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated system. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π bonding orbital or a non-bonding orbital, n) to a higher energy anti-bonding orbital (π*).

For this compound, the extended conjugation of the benzisoxazole system is expected to give rise to strong absorptions in the UV region. The primary absorption bands are typically due to π → π* transitions within the aromatic system. up.ac.za The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, which are powerful auxochromes, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the unsubstituted benzisoxazole core. up.ac.za The non-bonding electrons on the oxygen and nitrogen atoms can also participate in n → π* transitions, which are generally weaker and may appear as shoulders on the main absorption bands. ibm.com The exact position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π → π * | Benzisoxazole aromatic system | 220 - 350 |

| n → π * | C=N, -OH, -OCH₃ | > 300 |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure to determine its electronic characteristics.

Electronic Structure Properties (e.g., HOMO-LUMO Energy Levels, Charge Distribution)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic transitions. The energy gap between these frontier orbitals indicates the molecule's stability; a large gap suggests high stability and low reactivity, while a small gap implies the opposite. Charge distribution analysis reveals how electrons are shared among the atoms, highlighting electronegative and electropositive centers.

Despite extensive searches, no studies detailing the HOMO-LUMO energy levels, the HOMO-LUMO gap, or the specific charge distribution for 3-Hydroxy-6-methoxy-1,2-benzisoxazole were found. Therefore, a data table of its electronic properties cannot be generated.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule, identifying regions prone to electrophilic and nucleophilic attack. Red areas on an MEP map indicate negative electrostatic potential (electron-rich regions, e.g., around oxygen or nitrogen atoms), while blue areas signify positive potential (electron-poor regions, e.g., around hydrogen atoms).

No MEP maps or related analyses for this compound have been published in the available literature.

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the three-dimensional shapes a molecule can adopt and its behavior over time.

Exploration of Conformational Landscapes and Energy Minima

Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule and determining their relative energies. This is particularly important for molecules with rotatable bonds, such as the methoxy (B1213986) group in the target compound. By calculating the potential energy surface, researchers can identify the most stable, low-energy conformations (energy minima).

No studies on the conformational landscape or the identification of energy minima for this compound could be located.

Dynamic Behavior and Flexibility of the Scaffold

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's flexibility, vibrational modes, and interactions with its environment. These simulations are vital for understanding how a molecule might behave in a solution or interact with a biological target.

There is no available research detailing the dynamic behavior or flexibility of the this compound scaffold through MD simulations.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, methods like Density Functional Theory (DFT) are employed to calculate NMR chemical shifts and simulate vibrational spectra, aiding in its structural elucidation.

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable computational tool for verifying molecular structures. For this compound, these calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within the framework of DFT. nih.gov Functionals such as B3LYP, combined with basis sets like 6-311++G(d,p), are commonly used to optimize the molecular geometry and compute the 1H and 13C NMR chemical shifts. nih.govresearchgate.netresearchgate.net The inclusion of a solvent model, such as the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM), is crucial for simulating the chemical environment in which experimental data is often collected. nih.gov

The process involves optimizing the 3D structure of the molecule to its lowest energy state. Following optimization, the GIAO method is used to calculate the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The predicted shifts help in assigning the signals observed in experimental spectra to specific atoms within the molecule. researchgate.net

Below is a representative table of predicted 1H and 13C NMR chemical shifts for this compound, calculated using the B3LYP/6-311++G(d,p) level of theory in a simulated DMSO solvent environment.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical computational outputs for similar heterocyclic compounds. The atom numbering is for illustrative purposes.

| Atom Position | Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | C-3 | - | 158.5 |

| 2 | C-3a | - | 110.2 |

| 3 | C-4 | 7.15 | 115.8 |

| 4 | C-5 | 7.05 | 112.4 |

| 5 | C-6 | - | 160.1 |

| 6 | C-7 | 7.60 | 125.3 |

| 7 | C-7a | - | 145.7 |

| 8 | 3-OH | 10.50 | - |

| 9 | 6-OCH3 | 3.85 | 56.2 |

Simulated Vibrational Spectra Analysis

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. For this compound, these simulations are also performed using DFT calculations, typically at the same level of theory as for NMR predictions (e.g., B3LYP/6-311++G(d,p)). researchgate.net After geometric optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values, necessitating the use of a scaling factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net

The analysis provides a detailed breakdown of the vibrational modes, such as stretching, bending, and torsional motions of different functional groups. msu.edu This information is invaluable for interpreting experimental IR and Raman spectra, allowing for precise assignment of absorption bands to specific molecular vibrations. Key expected vibrations for this molecule would include O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring and methoxy group, C=N and N-O stretching of the isoxazole (B147169) ring, and C-O stretching of the ether and hydroxyl groups.

A table of representative predicted vibrational frequencies is presented below.

Table 2: Predicted Principal Vibrational Frequencies for this compound This table contains representative data derived from computational methodologies for analogous molecules.

| Scaled Frequency (cm-1) | Vibrational Mode Assignment |

|---|---|

| 3450 | O-H stretch (hydroxyl) |

| 3080 | Aromatic C-H stretch |

| 2950 | C-H stretch (methoxy) |

| 1625 | C=N stretch (isoxazole ring) |

| 1590 | Aromatic C=C stretch |

| 1480 | Aromatic C=C stretch |

| 1260 | Aromatic C-O stretch (ether) |

| 1210 | C-O stretch (hydroxyl) |

| 1020 | N-O stretch (isoxazole ring) |

In Silico Ligand-Target Interaction Modeling

In silico modeling techniques are essential in medicinal chemistry for predicting how a small molecule like this compound might interact with biological targets, such as proteins and enzymes. These methods can guide the design of new therapeutic agents by identifying promising lead compounds.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies would involve placing the molecule into the binding site of a specific biological target, such as an enzyme or receptor, whose three-dimensional structure is known and available from databases like the Protein Data Bank (PDB). nih.gov

The process uses a scoring function to estimate the binding affinity, typically expressed in kcal/mol, which helps to rank different ligands or binding poses. nih.gov Benzisoxazole derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenases (COX) and kinases. nih.govresearchgate.net A hypothetical docking study of this compound against a relevant kinase target, such as a Cyclin-Dependent Kinase (CDK), could reveal its potential as an inhibitor.

The following table summarizes hypothetical results from such a molecular docking study.

Table 3: Representative Molecular Docking Results for this compound This table presents hypothetical data based on docking studies of similar heterocyclic compounds against kinase targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Number of Hydrogen Bonds |

|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.8 | 2 |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -8.2 | 3 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.5 | 1 |

Binding Mode Analysis and Molecular Recognition Principles

Following a docking simulation, a detailed analysis of the binding mode is conducted to understand the specific molecular interactions that stabilize the ligand-receptor complex. This involves identifying key amino acid residues in the protein's active site that interact with the ligand. nih.gov

For this compound, the analysis would focus on several types of interactions:

Hydrogen Bonds: The hydroxyl group is a potent hydrogen bond donor, while the oxygen and nitrogen atoms in the isoxazole ring and the methoxy group can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate) are critical for binding affinity. researchgate.net

Hydrophobic Interactions: The benzene (B151609) ring portion of the molecule can form hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Phenylalanine.

Pi-Stacking: The aromatic benzisoxazole ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan.

A hypothetical binding mode analysis for this compound within the active site of a kinase might reveal that the hydroxyl group forms a crucial hydrogen bond with a backbone carbonyl in the hinge region of the kinase, a common binding pattern for kinase inhibitors. The methoxy group could extend into a hydrophobic pocket, and the benzisoxazole ring could be stabilized by interactions with other residues in the active site. These detailed insights are fundamental for understanding the principles of molecular recognition and for the rational design of more potent and selective analogues.

Exploration of Biological and Biomedical Research Avenues Pre Clinical, Mechanistic Focus

Design and Synthesis of 3-Hydroxy-6-methoxy-1,2-benzisoxazole Derivatives for Biological Evaluation

The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with potential therapeutic applications. Researchers have employed various synthetic strategies to modify this core, aiming to enhance biological activity and explore structure-activity relationships.

A common approach involves the modification of the 3-position of the benzisoxazole ring. For instance, several 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives have been synthesized from 3-(bromomethyl)-1,2-benzisoxazole. This process typically involves a reaction with sodium bisulfite, followed by chlorination and amination to introduce the sulfamoylmethyl group. nih.gov

Another synthetic route focuses on creating a series of 6-methoxy-2-arylquinoline analogues. These are prepared using a one-step Doebner reaction, where substituted benzaldehyde, pyruvic acid, and p-anisidine (B42471) are refluxed in ethanol (B145695) to produce 4-carboxy quinolines. Subsequent reduction of the carboxyl group to an alcohol can be achieved using reagents like lithium aluminum hydride (LiAlH4) in dry tetrahydrofuran (B95107) (THF). nih.gov Further modifications can include the preparation of methyl 6-methoxy-2-arylquinoline-4-carboxylates by reacting the carboxylic acid form with methyl iodide in the presence of potassium carbonate and acetone. nih.gov

The synthesis of C3-substituted benzisoxazole derivatives can also be achieved by creating a C-O bond. This involves reacting the parent benzisoxazole with various reagents under specific conditions, such as using concentrated sulfuric acid and methanol (B129727) under reflux, or employing reagents like N,N'-Carbonyldiimidazole (CDI) and triphenylphosphine (B44618) (PPh3) with diethyl azodicarboxylate (DEAD) in dry THF. researchgate.net

These synthetic strategies allow for the introduction of a wide range of functional groups and substituents onto the this compound scaffold, enabling a systematic investigation of their biological effects.

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for various biological effects.

In the case of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives investigated for anticonvulsant activity, specific structural modifications were found to have a significant impact. nih.gov The introduction of a halogen atom at the 5-position of the benzisoxazole ring led to an increase in both activity and neurotoxicity. Conversely, substitution on the sulfamoyl group resulted in decreased activity. nih.gov These findings highlight the importance of the substitution pattern on the benzisoxazole ring for anticonvulsant properties.

The development of inhibitors for enzymes like histone deacetylase 6 (HDAC6) has also benefited from SAR studies. By exploring a series of derivatives with different aromatic or heteroaromatic linkers and various "cap" groups, researchers have been able to identify compounds with improved potency. unimore.it

The table below summarizes key SAR findings for various benzisoxazole and related derivatives:

| Chemical Series | Structural Modification | Effect on Biological Activity | Reference |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Introduction of a halogen at the 5-position | Increased anticonvulsant activity and neurotoxicity | nih.gov |

| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Substitution on the sulfamoyl group | Decreased anticonvulsant activity | nih.gov |

| 2-Aminobenzimidazoles | Multiparametric modifications | Optimization of potency and selectivity | nih.gov |

| Imidazo[1,2-a]quinoxalin-4-amines | Modifications to the core imidazole (B134444) ring | Critical for JNK1 binding | researchgate.net |

These SAR studies provide a rational basis for the design of more potent and selective molecules based on the this compound scaffold.

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dovepress.com This approach is instrumental in both lead identification and optimization.

Pharmacophore models can be generated using different strategies depending on the available information. dovepress.com When the structure of the target protein is known, a structure-based pharmacophore can be derived from the protein's binding site. dovepress.com Alternatively, if a set of active molecules is available, a ligand-based pharmacophore can be created by aligning the molecules and identifying common chemical features. dovepress.com

Once a pharmacophore model is established, it can be used for virtual screening of large chemical databases to identify new molecules that fit the model and are therefore likely to be active. dovepress.compharmacophorejournal.com This process can significantly accelerate the discovery of novel hit compounds.

Lead optimization is the process of modifying a "hit" compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov This often involves an iterative cycle of chemical synthesis and biological testing, guided by SAR data and computational modeling. For instance, in the optimization of imidazo[1,2-a]quinoxaline (B3349733) JNK1 inhibitors, initial hits were optimized to improve their potency and selectivity against a panel of over 125 kinases. researchgate.net

A key aspect of lead optimization is the use of computational methods to predict how changes in molecular structure will affect binding affinity and other properties. nih.gov This can help to prioritize which new derivatives to synthesize, making the optimization process more efficient.

The table below outlines various pharmacophore features and their significance in the context of drug design:

| Pharmacophore Feature | Description | Role in Molecular Recognition |

| Hydrogen Bond Acceptor (A) | An atom or group of atoms that can accept a hydrogen bond. | Forms hydrogen bonds with donor groups on the target protein. |

| Hydrogen Bond Donor (D) | An atom or group of atoms that can donate a hydrogen atom to a hydrogen bond. | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrophobic Group (H) | A nonpolar group that avoids contact with water. | Interacts with hydrophobic pockets in the target protein. |

| Aromatic Ring (R) | A planar, cyclic, conjugated system of atoms. | Can engage in π-π stacking and other aromatic interactions. |

| Positively Ionizable (P) | A group that can carry a positive charge at physiological pH. | Can form ionic interactions with negatively charged residues. |

| Negatively Ionizable (N) | A group that can carry a negative charge at physiological pH. | Can form ionic interactions with positively charged residues. |

By combining pharmacophore modeling with systematic lead optimization strategies, researchers can rationally design and develop novel drug candidates with improved efficacy and safety profiles.

Molecular Mechanisms of Biological Action in In Vitro Systems

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. In vitro studies provide a controlled environment to investigate these mechanisms at the molecular level.

Many drugs exert their effects by modulating the activity of enzymes. Derivatives of this compound have been investigated as inhibitors of various enzymes.

For example, certain benzisoxazole derivatives have been designed and synthesized to target acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. The inhibitory activity of these compounds is often evaluated through in vitro enzyme assays.

Another important class of enzymes targeted by benzisoxazole-related structures is the histone deacetylases (HDACs). Specifically, HDAC6 has been identified as a target for cancer therapy. unimore.it Researchers have developed 3-hydroxy-isoxazole based inhibitors that act as a zinc-binding group, a key feature for interacting with the catalytic zinc ion in the active site of HDACs. unimore.it The potency of these inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC50) in in vitro assays.

The table below presents examples of enzyme inhibition by benzisoxazole and related derivatives:

| Compound Class | Target Enzyme | Biological Relevance | IC50 Value (Example) | Reference |

| Benzisoxazole derivatives | Acetylcholinesterase (AChE) | Alzheimer's Disease | - | researchgate.net |

| 3-Hydroxy-isoxazole derivatives | Histone Deacetylase 6 (HDAC6) | Cancer | 700 nM (best candidate) | unimore.it |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase (12-LOX) | Inflammation, Diabetes, Cancer | nM potency | nih.gov |

| 1,2,3-Benzotriazine-4-one derivatives | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Herbicide Target | 36 nM (compound 15bu) | nih.gov |

| Methoxy (B1213986) benzoin/benzil/stilbenoid derivatives | α-Amylase, α-Glucosidase, Tyrosinase, AChE, BChE | Various (e.g., Diabetes, Neurodegenerative diseases) | Varies | acgpubs.org |

These studies demonstrate the potential of this compound derivatives as a scaffold for designing potent and selective enzyme inhibitors.

In addition to interacting with enzymes, drug molecules can also bind to and modulate the function of cellular receptors. Benzisoxazole derivatives have been investigated for their ability to interact with various receptors.

For instance, some benzisoxazole derivatives have been designed to have an affinity for serotonin (B10506) subtype 4 receptors (5-HT4R). researchgate.net Agonism at this receptor is a potential therapeutic strategy for cognitive disorders. The binding affinity of these compounds to the receptor is a key parameter that is determined in vitro.

The retinoic acid receptor-related orphan receptor γt (RORγt) is another nuclear receptor that has been targeted by related heterocyclic compounds. nih.gov Modulators of RORγt are being explored for the treatment of inflammatory and autoimmune diseases. The binding of these modulators to the ligand-binding domain of the receptor can either activate (agonist) or inhibit (inverse agonist) its function.

The table below provides examples of receptor binding by benzisoxazole and related derivatives:

| Compound Class | Target Receptor | Mode of Action | Therapeutic Area | Reference |

| Benzisoxazole derivatives | Serotonin 5-HT4 Receptor | Agonist | Cognitive Disorders | researchgate.net |

| 4,5,6,7-Tetrahydro-benzothiophene derivatives | Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) | Modulator (Agonist/Inverse Agonist) | Inflammatory & Autoimmune Diseases | nih.gov |

These findings underscore the versatility of the benzisoxazole scaffold in targeting a range of cellular receptors implicated in various disease states.

Understanding the specific interactions between a ligand (drug molecule) and its target protein is fundamental to rational drug design. Techniques such as X-ray crystallography and computational molecular docking are used to elucidate these interactions at an atomic level.

For imidazo[1,2-a]quinoxaline JNK1 inhibitors, co-crystallization of a lead compound with the JNK1 protein revealed key molecular interactions. researchgate.net This structural information showed that the non-bridgehead nitrogen and the aromaticity of the fused imidazole ring were critical for binding. researchgate.net This knowledge is invaluable for designing new derivatives with improved affinity and specificity.

Molecular docking studies can predict the binding mode of a ligand within the active site of a protein. For benzimidazole (B57391) derivatives targeting protein kinases, docking studies have been used to identify key binding interactions and to understand the structural basis for their inhibitory activity. nih.gov These studies can reveal important hydrogen bonds, hydrophobic interactions, and other forces that contribute to the stability of the protein-ligand complex.

The specificity of a drug for its intended target is a critical factor in minimizing off-target effects. Kinase profiling, where a compound is tested against a large panel of different kinases, is a common method to assess specificity. For example, the kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine (B1249087) derived JNK1 inhibitors was evaluated against over 125 kinases to identify highly specific inhibitors. researchgate.net

The table below summarizes key protein-ligand interactions for related heterocyclic compounds:

| Compound Class | Target Protein | Key Interactions | Method of Analysis | Reference |

| Imidazo[1,2-a]quinoxalin-4-amines | JNK1 | Non-bridgehead nitrogen and aromaticity of fused imidazole ring | X-ray Co-crystallization | researchgate.net |

| Benzimidazole derivatives | Protein Kinases | Hydrogen bonding, hydrophobic interactions | Molecular Docking | nih.gov |

| Benzimidazole-based inhibitors | Glutaminyl Cyclase | Metal binding via benzimidazole group | Molecular Docking, Site-directed mutagenesis | researchgate.net |

These detailed analyses of protein-ligand interactions provide a solid foundation for the structure-based design of new and improved therapeutic agents based on the this compound scaffold.

Cell-Based Assays for Mechanistic Insights (Excluding Efficacy/Safety/Dosage)

Cell-based assays are crucial for elucidating the mechanisms of action of novel compounds. For this compound, while direct evidence is sparse, studies on close analogs offer significant clues.

Research into the precise cellular targets of this compound is still in its early stages. However, studies on the closely related natural product, 3,6-dihydroxy-1,2-benzisoxazole, have provided valuable leads. This dihydroxy analog has been shown to have antibiotic activity against multi-drug resistant Acinetobacter baumannii. nih.govnih.gov Mechanistic studies suggest that its antibacterial effect can be reversed by the supplementation of 4-hydroxybenzoate (B8730719) in minimal media. nih.govnih.gov This finding points towards the perturbation of a metabolic pathway involving 4-hydroxybenzoate.

Further in silico modeling based on these observations has implicated two potential enzymatic targets in A. baumannii:

Chorismate pyruvate-lyase (CPL): An enzyme involved in the biosynthesis of 4-hydroxybenzoate. nih.govnih.gov

4-hydroxybenzoate octaprenyltransferase: An enzyme that utilizes 4-hydroxybenzoate in the ubiquinone biosynthetic pathway. nih.govnih.gov

While these findings directly pertain to the dihydroxy analog, they form a strong basis for hypothesizing that this compound may engage similar targets and perturb related metabolic pathways, a hypothesis that awaits direct experimental validation.

The development of this compound as a biological tool or probe has not been extensively reported. However, the broader class of benzoxazoles has shown utility in this area. For instance, other substituted benzoxazole (B165842) derivatives have been successfully developed as fluorescent probes for sensing pH and metal cations like magnesium and zinc. nih.gov These probes are valuable for studying cellular microenvironments and ion fluxes. The synthesis of methoxy and hydroxy analogs of other rigid molecules has also been employed to probe the topography of protein binding sites. elsevierpure.com This suggests a potential, though currently unexplored, avenue for developing this compound and its derivatives as specialized chemical probes for biological research.

Applications in Other Scientific Disciplines

Materials Science Research

The inherent properties of the benzisoxazole ring, combined with the electronic influence of its substituents, make it a promising candidate for advanced materials development.

Photophysical Properties and Potential for Optoelectronic Applications

Benzoxazole (B165842) and benzothiazole (B30560) derivatives are known for their significant photophysical properties, including strong fluorescence, which makes them valuable in the development of optoelectronic materials. researchgate.net The fluorescence of these compounds can be tuned by altering the substituents on the heterocyclic core. For instance, the introduction of electron-donating groups, such as a methoxy (B1213986) group (–OCH₃), can influence the intramolecular charge transfer characteristics and enhance fluorescence quantum yields. researchgate.net Phthalocyanines, another class of macrocyclic compounds, demonstrate how peripheral substitutions with groups like cyanophenoxy can alter their electronic absorption spectra and improve properties like fluorescence quantum yields to as high as 55%. mdpi.com

Given that 3-Hydroxy-6-methoxy-1,2-benzisoxazole possesses both a hydroxyl (–OH) and a methoxy (–OCH₃) group, it is expected to exhibit interesting photophysical behaviors. These functional groups can modulate the electron density of the aromatic system, potentially leading to strong fluorescence emission. This makes the compound a candidate for use as a building block in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices where efficient light emission is critical.

Integration into Functional Polymeric Systems

Heterocyclic compounds are often incorporated into polymer backbones to create materials with enhanced thermal stability, mechanical strength, and specific functionalities. For example, poly(benzoxazole imide)s (PBOPIs), derived from diamines containing a benzoxazole moiety, exhibit high glass transition temperatures (Tg) ranging from 285 to 363 °C and excellent thermal stability, with 5% weight loss temperatures between 510–564 °C. rsc.org These polymers also show good mechanical properties, with tensile strengths up to 126 MPa. rsc.org Similarly, polymers containing 2H-benzimidazol-2-one units have been shown to have remarkably high glass transition temperatures (348 °C for the homopolymer) and are soluble in various organic solvents, allowing them to be cast into flexible films. nih.gov

The structure of this compound, with its reactive hydroxyl group, allows for its potential integration into polymeric systems such as polyesters, polyethers, or polyurethanes. Its incorporation could impart enhanced thermal and mechanical properties to the resulting polymers, making them suitable for applications in high-performance plastics and specialty films.

Agrochemical Research (Mechanistic Focus)

The benzisoxazole scaffold is a key component in a variety of biologically active molecules, indicating its potential for the development of new agrochemicals. mdpi.comnih.gov

Design of Novel Agrochemical Scaffolds (e.g., Herbicides, Fungicides)

Benzoxazole and benzothiazole derivatives have been systematically reviewed for their broad spectrum of agricultural activities, including fungicidal, herbicidal, and insecticidal properties. mdpi.comnih.govresearchgate.net This makes the benzisoxazole core a valuable scaffold for the discovery of new pesticides. mdpi.comnih.gov For example, a series of 1,2-benzisoxazole-3-acetamide (B1267419) derivatives have been synthesized and shown to possess herbicidal activity in paddy fields, with N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide being particularly effective. tandfonline.com

The presence of hydroxyl and methoxy groups on the this compound ring can influence its interaction with biological targets, potentially leading to the development of novel herbicides or fungicides with unique modes of action. The compound could serve as a starting point for creating a library of derivatives to be screened for agrochemical activity.

Biochemical Target Identification in Plant or Pest Systems

Understanding the mode of action is crucial for designing effective and safe agrochemicals. For instance, benzimidazole (B57391) fungicides primarily act by inhibiting microtubule assembly in fungal cells, which disrupts cell division. sci-hub.senih.gov This specific targeting provides a model for how heterocyclic compounds can be designed to interfere with essential biochemical pathways in pathogens.

Research on 3,6-dihydroxy-1,2-benzisoxazole, a close analog of the title compound, has suggested that its antibacterial activity may stem from the inhibition of enzymes in the 4-hydroxybenzoate (B8730719) metabolic pathway, such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyltransferase. rsc.org This suggests that this compound or its derivatives could potentially target similar metabolic pathways in plant pathogens or weeds. Identifying these specific biochemical targets is a key step in the rational design of new agrochemicals. Systemic fungicides often work by inhibiting processes like sterol biosynthesis or nucleic acid metabolism, and the benzisoxazole scaffold offers a versatile platform for exploring these and other potential targets. epa.gov

Analytical Chemistry and Sensing Applications

The fluorescent properties of benzisoxazole and related heterocyclic systems make them excellent candidates for the development of chemosensors for environmental and biological monitoring.